Thiotriazoline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

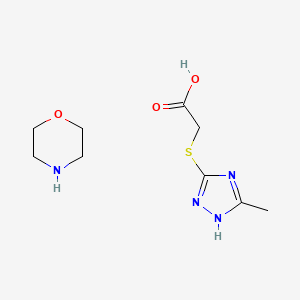

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S.C4H9NO/c1-3-6-5(8-7-3)11-2-4(9)10;1-3-6-4-2-5-1/h2H2,1H3,(H,9,10)(H,6,7,8);5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYQJZMDTZWNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCC(=O)O.C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357172-63-5 | |

| Record name | Thiotriazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357172635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIOTRIAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80FD3I7462 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiotriazoline: A Deep Dive into its Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiotriazoline is a compound with a multifaceted mechanism of action that holds significant promise for neuroprotection in the context of ischemic and neurodegenerative insults. This technical guide synthesizes the current understanding of this compound's core neuroprotective actions, focusing on its potent antioxidant, anti-inflammatory, and neuromodulatory properties. Through a comprehensive review of preclinical data, this document elucidates the signaling pathways and molecular targets of this compound, providing a foundation for further research and drug development. Quantitative data from key experimental studies are presented in structured tables for comparative analysis, and detailed methodologies are provided to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise representation of the complex biological processes involved.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a combination of mechanisms that collectively mitigate the cellular damage induced by ischemic and oxidative stress. These primary mechanisms include robust antioxidant activity, modulation of inflammatory responses, and restoration of neuronal energy metabolism.

Antioxidant and Anti-inflammatory Actions

Ischemic events in the central nervous system (CNS) trigger a cascade of detrimental processes, including excessive production of reactive oxygen species (ROS) and the initiation of an inflammatory response, both of which contribute significantly to neuronal damage. This compound has demonstrated a capacity to counteract these processes.

The antioxidant properties of this compound are attributed to the presence of a thiol group in its structure, which can directly scavenge free radicals.[1] Experimental studies have shown that this compound can normalize the glutathione system, a critical component of the cellular antioxidant defense mechanism, under conditions of oxidative stress.[1]

While direct quantitative data on this compound's effect on specific inflammatory cytokines is still emerging, its ability to reduce neuroinflammation is a key aspect of its neuroprotective profile. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are known to be upregulated following brain injury and contribute to secondary damage.[2][3][4][5][6][7][8] The antioxidant action of this compound likely contributes to a reduction in the inflammatory cascade.

Enhancement of Mitochondrial Function and Energy Metabolism

Mitochondrial dysfunction is a central hallmark of ischemic neuronal injury, leading to a critical depletion of adenosine triphosphate (ATP) and subsequent cell death. This compound has been shown to directly address this by improving mitochondrial function and boosting energy production.

A key mechanism is the activation of the compensatory malate-aspartate shuttle, which enhances the efficiency of ATP synthesis.[9] In a rat model of acute cerebrovascular accident, administration of a combination of glycine and this compound resulted in a 1.1-fold increase in ATP levels within the mitochondrial fraction of the brain.[10] This restoration of cellular energy is crucial for maintaining neuronal integrity and function in the face of ischemic stress.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from preclinical studies investigating the neuroprotective effects of this compound and a related thiazoline derivative.

Table 1: Effect of this compound on Infarct Volume in a Rat Model of Cerebral Ischemia

| Treatment Group | Total Infarct Volume (mm³) | Reduction vs. Control (%) |

| Vehicle-Treated Control | 97.6 ± 14.0 | - |

| This compound | 24.7 ± 14.0 | 74.7% |

Data from a study in Wistar rats subjected to transient middle cerebral artery occlusion. This compound was administered as a single dose 60 minutes after the onset of occlusion.[11]

Table 2: Antioxidant Effects of a Thiazoline Derivative in a Rat Model of Ischemia

| Parameter | Ischemia Group | Thiazoline Derivative + Ischemia Group | % Change |

| Lipid Peroxidation (MDA levels) | Increased | Significantly Decreased | ▼ |

| Antioxidant Enzyme Activity | |||

| Superoxide Dismutase (SOD) | Decreased | Significantly Increased | ▲ |

| Catalase (CAT) | Decreased | Significantly Increased | ▲ |

| Glutathione Peroxidase (GSH-px) | Decreased | Significantly Increased | ▲ |

Note: This data is from a study on 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride, a thiazoline derivative with a similar core structure to this compound. These results suggest the potential antioxidant mechanism of this compound.[12]

Experimental Protocols

Animal Model of Focal Cerebral Ischemia

-

Animal Model: Male Wistar rats (270-300 g) are commonly used.[13]

-

Ischemia Induction: Transient middle cerebral artery occlusion (MCAO) is induced using the intraluminal suture method.[13][14][15] Anesthesia is typically induced with isoflurane.[13] The duration of occlusion is typically 30 or 120 minutes, followed by reperfusion.[13]

-

Drug Administration: this compound can be administered via various routes, including intragastrically or intraperitoneally, at specified doses and time points relative to the ischemic insult.[10]

-

Outcome Measures:

-

Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[13] The volume is then quantified using imaging software.

-

Neurological Deficit Scoring: A battery of behavioral tests is used to assess motor and sensory deficits.

-

Measurement of Mitochondrial ATP Levels

-

Tissue Preparation: Brain tissue is homogenized in a pre-cooled extraction medium.[16]

-

Deproteinization: Perchloric acid (PCA) is added to the homogenate to precipitate proteins. The sample is then centrifuged, and the supernatant is neutralized with potassium hydroxide (KOH).[17]

-

ATP Assay: ATP levels in the deproteinized extract are measured using a bioluminescence assay based on the luciferin-luciferase reaction.[16][18][19] The light output is proportional to the ATP concentration and is measured using a luminometer.

Assessment of Antioxidant Enzyme Activity

-

Tissue Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., phosphate buffer).[20]

-

Superoxide Dismutase (SOD) Activity Assay: This assay is typically based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by the superoxide radical-generating system.[20]

-

Catalase (CAT) Activity Assay: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase, which can be monitored spectrophotometrically at 240 nm.[20]

-

Glutathione Peroxidase (GPx) Activity Assay: This assay measures the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the reduction of GSSG by glutathione reductase and the oxidation of NADPH.[20]

Lipid Peroxidation Assay (TBARS Assay)

-

Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.[1][9][21][22][23]

-

Procedure:

-

Tissue homogenate is mixed with a solution of TBA in an acidic medium.

-

The mixture is heated to facilitate the reaction.

-

After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically at approximately 532 nm.[1]

-

The concentration of MDA is calculated using a standard curve.

-

Signaling Pathways and Experimental Workflows

This compound's Core Neuroprotective Signaling

References

- 1. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 2. INTERLEUKIN 6 MEDIATES NEUROINFLAMMATION AND MOTOR COORDINATION DEFICITS AFTER MILD TRAUMATIC BRAIN INJURY AND BRIEF HYPOXIA IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) as proinflammatory cytokines in traumatic brain injury (TBI) of rat (Sprague-Dawley) : A study of propofol administration | Journal of Global Pharma Technology [jgpt.co.in]

- 5. Tumor necrosis factor-alpha. A mediator of focal ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytokines in Brain Ischemia—The Role of TNFα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. dspace.mphu.edu.ua [dspace.mphu.edu.ua]

- 11. researchgate.net [researchgate.net]

- 12. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Ischemic Regions in a Rat Model of Stroke | PLOS One [journals.plos.org]

- 14. Intra-arterial Drug Delivery to the Ischemic Brain in Rat Middle Cerebral Artery Occlusion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inclusion criteria update for the rat intraluminal ischaemic model for preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ias.ac.in [ias.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor | eLife [elifesciences.org]

- 19. Simultaneous Monitoring of Tyrosinase and ATP in Thick Brain Tissues Using a Single Two‐Photon Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A comprehensive review on the determination of enzymatic assay and nonenzymatic antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 23. himedialabs.com [himedialabs.com]

Synthesis and Characterization of Thiotriazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotriazoline derivatives, built upon the 1,2,4-triazole-3-thione core, represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. These activities include, but are not limited to, cardioprotective, antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This technical guide provides an in-depth overview of the synthesis and characterization of these promising molecules, offering detailed experimental protocols, tabulated quantitative data, and visual representations of their mechanisms of action and synthetic pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a two-step process: the formation of a 4-amino-5-substituted-1,2,4-triazole-3-thione core, followed by the S-alkylation or other modifications at the thiol group.

Synthesis of the 4-Amino-5-substituted-1,2,4-triazole-3-thione Core

A common and effective method for the synthesis of the triazole-thione core is the cyclization of thiocarbohydrazide with a substituted benzoic acid. This reaction is often carried out by fusing the reactants at high temperatures.

Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

-

Reaction Setup: A mixture of benzoic acid (1.22 g, 0.01 mol) and thiocarbohydrazide (1.06 g, 0.01 mol) is placed in a round-bottom flask.

-

Fusion: The flask is heated in an oil bath, and the temperature is gradually raised to the melting point of the mixture. The reaction is allowed to proceed for a specified time, during which the evolution of water and hydrogen sulfide may be observed.

-

Work-up: After cooling, the solidified mass is treated with a solution of sodium bicarbonate to neutralize any unreacted acid.

-

Purification: The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent, such as ethanol, to yield the pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

S-Alkylation of the 1,2,4-Triazole-3-thione Ring

The thiol group at the 3-position of the triazole ring is nucleophilic and can be readily alkylated with various alkyl halides to introduce a wide range of substituents.[3]

Experimental Protocol: Synthesis of S-substituted this compound Derivatives [3]

-

Reaction Setup: To a solution of the 4-amino-5-substituted-1,2,4-triazole-3-thione (0.01 mol) in a suitable solvent (e.g., ethanol, DMF), a base such as sodium hydroxide or sodium acetate (0.01 mol) is added.

-

Alkylation: The appropriate alkyl halide (0.01 mol) is then added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at room temperature or heated under reflux for a period of 2-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice-cold water.

-

Purification: The precipitated solid is filtered, washed with water, and purified by recrystallization from an appropriate solvent to afford the desired S-alkylated this compound derivative.

A specific and noteworthy this compound derivative is morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate, often referred to as "this compound." A patented method for its synthesis involves the reaction of 3-methyl-1,2,4-triazolin-5-thione with an alkali metal chloroacetate and morpholine.[4]

Characterization of this compound Derivatives

The structural elucidation and purity assessment of synthesized this compound derivatives are crucial steps and are typically achieved through a combination of spectroscopic techniques.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands include the N-H stretching of the amino group (around 3300-3400 cm⁻¹), the C=N stretching of the triazole ring (around 1600-1650 cm⁻¹), and the C=S stretching of the thione group (around 1200-1300 cm⁻¹).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the detailed molecular structure. The chemical shifts of the protons and carbons provide valuable information about the electronic environment of the atoms and the connectivity of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their structure.

Quantitative Data

The following tables summarize typical quantitative data obtained during the synthesis and characterization of various this compound derivatives.

Table 1: Synthesis and Physicochemical Properties of Representative this compound Derivatives

| Compound ID | R Group | Alkylating Agent | Yield (%) | Melting Point (°C) |

| 1a | Phenyl | Methyl iodide | 85 | 188-190 |

| 1b | 4-Chlorophenyl | Ethyl bromide | 82 | 201-203 |

| 1c | 2-Hydroxyphenyl | Benzyl chloride | 78 | 215-217 |

| 2a | Methyl | Chloroacetic acid | 90 | 230-232 (dec.) |

Table 2: Spectroscopic Data for Representative this compound Derivatives

| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |

| 1a | 2.6 (s, 3H, S-CH₃), 5.5 (s, 2H, NH₂), 7.2-7.5 (m, 5H, Ar-H) | 14.5 (S-CH₃), 110-130 (Ar-C), 150.2 (C=N), 165.8 (C-S) | 3350 (NH₂), 1610 (C=N), 1250 (C=S) | [M+H]⁺ 207 |

| 1b | 1.3 (t, 3H, CH₃), 3.1 (q, 2H, S-CH₂), 5.6 (s, 2H, NH₂), 7.4 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H) | 15.1 (CH₃), 28.9 (S-CH₂), 128-135 (Ar-C), 151.0 (C=N), 166.2 (C-S) | 3360 (NH₂), 1605 (C=N), 1255 (C=S) | [M+H]⁺ 255 |

| 1c | 5.4 (s, 2H, S-CH₂), 5.7 (s, 2H, NH₂), 6.8-7.3 (m, 9H, Ar-H), 9.8 (s, 1H, OH) | 35.8 (S-CH₂), 115-155 (Ar-C), 150.5 (C=N), 167.0 (C-S) | 3400 (OH), 3340 (NH₂), 1615 (C=N), 1260 (C=S) | [M+H]⁺ 299 |

| 2a | 2.3 (s, 3H, CH₃), 3.8 (s, 2H, S-CH₂), 5.4 (s, 2H, NH₂) | 12.1 (CH₃), 34.5 (S-CH₂), 152.3 (C=N), 168.1 (C-S), 171.2 (C=O) | 3355 (NH₂), 1700 (C=O), 1620 (C=N), 1245 (C=S) | [M+H]⁺ 191 |

Biological Activity and Signaling Pathways

A prominent example of a biologically active this compound derivative is "this compound" (morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate), which exhibits significant cardioprotective effects. Its mechanism of action is multifaceted and involves antioxidant and NO-modulating pathways.[2]

Antioxidant Mechanism

This compound acts as a potent antioxidant by preventing the oxidative inactivation of the transcription factor NF-κB.[1] Under conditions of oxidative stress, reactive oxygen species (ROS) can oxidize critical cysteine residues in NF-κB, inhibiting its ability to bind to DNA and activate the expression of protective genes. This compound protects these sulfhydryl groups, thereby preserving NF-κB activity and promoting the transcription of antioxidant enzymes.[1]

Modulation of the Nitric Oxide Pathway

This compound has been shown to increase the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO) in the vasculature. NO is a critical signaling molecule involved in vasodilation and has protective effects on the cardiovascular system. By enhancing eNOS activity, this compound increases the bioavailability of NO, contributing to its cardioprotective effects.

Interaction with Heat Shock Proteins (HSPs)

The protective effects of this compound are also linked to the heat shock response. It is suggested that this compound can modulate the activity of heat shock transcription factor (HSF), which in turn regulates the expression of heat shock proteins like HSP70. HSP70s are molecular chaperones that play a crucial role in protecting cells from stress and apoptosis.

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Signaling Pathway of Cardioprotective this compound

Caption: Proposed signaling pathway for the cardioprotective effects of this compound.

Conclusion

This compound derivatives continue to be a focal point of research in medicinal chemistry due to their significant therapeutic potential. This technical guide has provided a comprehensive overview of their synthesis, characterization, and the signaling pathways underlying their biological activities. The detailed experimental protocols and tabulated data offer a practical resource for scientists working in this field, while the visualized workflows and pathways provide a clear conceptual framework. Further exploration of the structure-activity relationships and optimization of the synthetic routes will undoubtedly lead to the development of novel and more potent this compound-based drugs.

References

Unveiling the Therapeutic Potential: A Technical Guide to Morpholinium 3-Methyl-1,2,4-triazolyl-5-thioacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate, commonly known as Thiotriazoline, is a synthetic compound built upon the versatile 1,2,4-triazole scaffold. This molecule has garnered significant attention in the scientific community for its diverse pharmacological activities. Extensive research has demonstrated its potent cardioprotective, hepatoprotective, and antioxidant properties. Furthermore, initial investigations have alluded to its potential in antiviral applications and wound healing. This in-depth technical guide serves as a comprehensive resource, consolidating the current understanding of the pharmacological properties of morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate. It provides a detailed overview of its mechanisms of action, summarizes key quantitative data, outlines experimental protocols from pivotal studies, and visually represents its intricate signaling pathways. This document is intended to be an essential tool for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents.

Core Pharmacological Properties

The therapeutic efficacy of morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate stems from a multi-faceted mechanism of action, primarily centered around its potent antioxidant and metabolic-modulating effects.

Cardioprotective Effects

This compound has demonstrated significant promise as a cardioprotective agent, particularly in the context of ischemic heart disease and chemotherapy-induced cardiotoxicity.[1] Its primary mechanisms of action in the cardiovascular system include:

-

Antioxidant Activity: It acts as a direct scavenger of reactive oxygen species (ROS), mitigating cellular damage caused by oxidative stress during ischemic events.[1]

-

Modulation of the Nitric Oxide (NO) System: this compound helps to preserve the bioavailability of nitric oxide, a critical signaling molecule in the cardiovascular system.[2]

-

Metabolic Regulation: It enhances cellular energy metabolism by reducing the inhibition of oxidative processes in the Krebs cycle and activating the compensatory malate-aspartate shuttle mechanism, thereby preserving intracellular ATP levels.[2]

A comparative clinical trial involving patients with stable angina pectoris demonstrated that this compound (600 mg/day) exhibited equal clinical efficacy to Trimetazidine (60 mg/day) in improving exercise tolerance and reducing clinical symptoms.[1] In a study with patients with non-Hodgkin's lymphomas undergoing anthracycline chemotherapy, the addition of this compound resulted in significant improvements in several cardiovascular parameters, including a reduction in dyspnea, lower limb edema, and levels of troponin I and NT-proBNP.[3]

Hepatoprotective Activity

Patents and preclinical studies have highlighted the hepatoprotective properties of morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate.[4] A study on a related compound, potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate, demonstrated a hepatoprotective effect comparable to the reference drug Thiotriazolin® in a tetracycline-induced hepatitis model in chickens. The combination of this compound with antibiotics also showed expressive hepatoprotective properties in an infectious hepatitis model.[5]

Antioxidant and Anti-inflammatory Pathways

The antioxidant properties of this compound are fundamental to its therapeutic effects. It directly scavenges reactive oxygen species (ROS) and modulates the nitric oxide (NO) system.[1] This antioxidant activity is attributed to the presence of a thiol group in its structure, which can participate in redox reactions. By mitigating oxidative stress, this compound can indirectly influence inflammatory pathways that are often exacerbated by ROS.

Antiviral and Wound-Healing Potential

A Russian patent claims that morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate exhibits antiviral and wound-healing activities.[4] However, detailed, publicly available scientific studies with quantitative data and specific experimental protocols to substantiate these claims are currently limited. The broader class of 1,2,4-triazole derivatives has shown a wide range of biological activities, including antiviral properties against various viruses.[6][7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate and related compounds. It is important to note that specific IC50 and EC50 values for many of the claimed activities of the target compound are not yet widely published in peer-reviewed literature.

Table 1: Clinical Efficacy in Cardioprotection

| Parameter | This compound (600 mg/day) | Trimetazidine (60 mg/day) | Outcome | Reference |

| Anti-anginal Efficacy | Equal | Equal | Both drugs demonstrated equal clinical efficacy across all primary and secondary endpoints. | [1] |

| Anti-ischemic Efficacy | Equal | Equal | Both drugs demonstrated equal clinical efficacy across all primary and secondary endpoints. | [1] |

Table 2: Pharmacokinetic Parameters of a Related Compound (Potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate)

| Parameter | Value | Unit | Reference |

| Maximum Concentration (Cmax) | 279.67 | µg/mL | [8] |

| Time to Maximum Concentration (Tmax) | 5 | minutes | [8] |

| Area Under the Curve (AUC) | 150.9 | µg*h/mL | [8] |

| Serum Half-life (t1/2) | 0.32 | hours | [8] |

Table 3: Acute Toxicity of a Related Compound (Morpholinium 2-[5-(pyridin-4-yl)-1,2,4-triazol-3-ylthio] acetate)

| Finding | Conclusion | Reference |

| The investigated substance belongs to the class of low-toxic or non-toxic compounds. | The compound exhibits a favorable safety profile in acute toxicity studies. |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for the replication and further investigation of the pharmacological properties of morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate.

Assessment of Cardioprotective Effect in Chemotherapy-Induced Cardiotoxicity

-

Study Design: A clinical study involving 50 patients with non-Hodgkin's lymphomas undergoing anthracycline-based chemotherapy. Patients were divided into two groups: a control group receiving standard chemotherapy and a study group receiving standard chemotherapy supplemented with this compound.[3]

-

Methodology:

-

Patient Monitoring: Regular assessment of clinical symptoms, including the severity of dyspnea and lower limb edema.

-

Biochemical Analysis: Measurement of serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), creatine phosphokinase (CPK), troponin I, and NT-proBNP.

-

Cardiovascular Evaluation: Electrocardiography (ECG) to assess the corrected QT interval and echocardiography to determine the end-systolic volume, left ventricular ejection fraction, and the E/A ratio.

-

Quality of Life Assessment: Utilization of the SF-36 questionnaire.[3]

-

Evaluation of Hepatoprotective Activity (Tetracycline-Induced Hepatitis Model)

-

Animal Model: Broiler chickens (Cross Cobb 500).

-

Induction of Hepatotoxicity: Administration of tetracycline to induce liver damage.

-

Treatment Groups:

-

Control group (no treatment).

-

Tetracycline-only group.

-

Tetracycline + Potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate group.

-

Tetracycline + Thiotriazolin® (reference drug) group.

-

-

Methodology:

-

Biochemical Analysis: Examination of blood and liver serum for markers of liver damage. Specific parameters to be measured would typically include ALT, AST, alkaline phosphatase (ALP), and bilirubin levels.[5]

-

Pharmacokinetic Study of a Related Compound

-

Animal Model: Wistar rats.

-

Drug Administration: Intragastric administration of potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate.

-

Sample Collection: Blood samples were collected at various time points (e.g., 5 min, 15 min, 45 min, 2.5 h, 7.5 h, 13.5 h, and 24 h) after administration.[8]

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to determine the concentration of the compound in the serum.

-

Pharmacokinetic Analysis: Calculation of key parameters including AUC, clearance (CL), elimination rate constant (K), volume of distribution (VT), and serum half-life (t1/2).[8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate are mediated through its influence on several key signaling pathways.

Cardioprotective and Antioxidant Signaling

This compound's cardioprotective and antioxidant effects are intricately linked. It directly scavenges ROS and modulates the NO system, thereby protecting cardiac cells from oxidative damage. This action helps to maintain mitochondrial function and cellular energy production.

Caption: Cardioprotective and antioxidant signaling pathway of this compound.

Experimental Workflow for Cardioprotective Assessment

The following diagram illustrates a typical experimental workflow for assessing the cardioprotective effects of a compound in a preclinical model of chemotherapy-induced cardiotoxicity.

Caption: Experimental workflow for in-vivo cardioprotective assessment.

Logical Relationship of Pharmacological Activities

The diverse pharmacological activities of morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate are interconnected, with its antioxidant properties forming the core foundation for its other therapeutic effects.

Caption: Interrelationship of this compound's pharmacological activities.

Conclusion and Future Directions

Morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate has emerged as a promising therapeutic agent with a well-documented profile in cardioprotection and hepatoprotection, underpinned by its potent antioxidant and metabolic-regulating properties. While its potential in antiviral and wound-healing applications is noted, these areas require more rigorous investigation to establish definitive efficacy and mechanisms of action.

Future research should focus on:

-

Elucidating Detailed Mechanisms: Further studies are needed to delineate the precise molecular targets and signaling pathways involved in its hepatoprotective, antiviral, and wound-healing activities.

-

Quantitative In Vitro and In Vivo Studies: There is a critical need for comprehensive studies to determine key pharmacological parameters such as IC50 and EC50 values for its various biological activities.

-

Clinical Trials: Well-designed, large-scale clinical trials are warranted to further validate its efficacy and safety in a broader range of clinical indications.

-

Pharmacokinetic and Toxicological Profiling: A more thorough characterization of its pharmacokinetic profile and long-term toxicity is essential for its advancement as a clinical therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Cardioprotective Activity of Pharmacological Agents Affecting NO Production and Bioavailability in the Early Postnatal Period after Intrauterine Hypoxia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardioprotective effect of this compound in cancer patients | Koltsov | Russian Journal of Cardiology [russjcardiol.elpub.ru]

- 4. [The clinical use of the new antioxidant this compound in ischemic ophthalmopathies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the Interplay of Antioxidants, Inflammation, and Oxidative Stress: Mechanisms, Therapeutic Potential, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Genesis of a Cardioprotective Agent: An In-depth Technical Guide to the Early Discovery and Development of Thiotriazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotriazoline, a compound with a unique cation-anionic structure, has emerged as a significant metabolic-correcting agent with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the seminal studies that underpinned the discovery and initial development of this compound. Developed by a dedicated team of scientists at Zaporizhzhia State Medical University, led by Professor I. A. Mazur, this molecule was the culmination of an extensive screening program, selected from over 1,000 newly synthesized compounds for its promising therapeutic potential.[1] This document delves into the foundational preclinical research, detailing the experimental methodologies, summarizing key quantitative data, and visualizing the elucidated mechanisms of action that paved the way for its clinical application.

Discovery and Initial Synthesis

The journey of this compound began in the latter half of the 20th century at the Department of Pharmaceutical Chemistry of Zaporizhzhia State Medical University. The research team, under the leadership of Professor I.A. Mazur, embarked on a targeted search for novel biologically active compounds within the class of five- and six-membered azaheterocyclic compounds. This systematic exploration led to the synthesis of morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate, the compound that would come to be known as this compound.

Experimental Protocol: Synthesis of this compound

The early synthesis of this compound, as detailed in patent literature, involves a straightforward reaction between 3-methyl-1,2,4-triazolyl-5-thioacetic acid and morpholine.[2][3]

Reactants:

-

3-methyl-1,2,4-triazolin-5-thione

-

Alkali metal chloroacetate (e.g., sodium chloroacetate)

-

Morpholine

-

Organic solvent (e.g., methylene chloride)

Procedure:

-

A mixture of 3-methyl-1,2,4-triazolin-5-thione and an alkali metal chloroacetate is prepared in an organic solvent.

-

Morpholine is added to the reaction mixture. The molar ratio of 3-methyl-1,2,4-triazolin-5-thione to alkali metal chloroacetate to morpholine is typically maintained at 1:1:(1.0-1.1).[3]

-

The reaction mixture is heated. The interaction of the reactants leads to the formation of 3-methyl-1,2,4-triazolyl-5-thioacetic acid, which then immediately reacts with the alkaline agent, morpholine, to form the target product.[3]

-

Upon completion of the reaction, the mixture is cooled, and the resulting precipitate of morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate is isolated by filtration.

-

The crude product is then washed with the organic solvent and dried to yield the final crystalline powder.[2]

This method was designed to produce a high-purity product, minimizing contamination with the intermediate 3-methyl-1,2,4-triazolyl-5-thioacetic acid, which was found to have ulcerogenic properties.[3]

Early Pharmacological Screening and Preclinical Data

This compound was subjected to a rigorous battery of preclinical studies to elucidate its pharmacological profile and assess its safety. These early investigations revealed its significant anti-ischemic, cardioprotective, antioxidant, and immunomodulatory properties.[1]

Experimental Protocols: Pharmacological Screening

Cardioprotective Activity in a Model of Myocardial Infarction:

The cardioprotective effects of this compound were evaluated in established in vivo models of myocardial ischemia and infarction. A common early model involved the ligation of a major coronary artery in small rodents, such as rats, to induce myocardial ischemia, followed by reperfusion to mimic the clinical scenario of a heart attack and subsequent treatment.[4][5]

-

Animal Model: Male Wistar rats were often used.

-

Induction of Myocardial Infarction: Anesthesia was administered, and a thoracotomy was performed to expose the heart. The left anterior descending (LAD) coronary artery was then ligated for a defined period (e.g., 30-45 minutes) to induce ischemia. This was followed by a period of reperfusion where the ligature was removed.[6]

-

Drug Administration: this compound was typically administered intravenously or intraperitoneally at various doses before or during the ischemic period.

-

Assessment of Cardioprotection: The extent of myocardial damage was assessed by measuring the infarct size (e.g., using triphenyltetrazolium chloride staining), and by quantifying the levels of cardiac biomarkers such as creatine kinase-MB (CK-MB) and troponin I in the serum.[6][7]

Antioxidant Activity Assessment:

The antioxidant properties of this compound were investigated using both in vitro and in vivo methods to measure its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.[8][9]

-

In Vitro Assays: Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay were likely employed to determine the direct free radical scavenging capacity of the compound.[10]

-

In Vivo Studies: Animal models of oxidative stress were utilized. The activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) were measured in tissue homogenates (e.g., heart, liver) of animals treated with this compound.[9][11] The levels of lipid peroxidation products, such as malondialdehyde (MDA), were also quantified as an indicator of oxidative damage.[8]

Quantitative Preclinical Data

The following table summarizes key quantitative data from early preclinical toxicology studies of this compound.

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Rats | Intragastric | 10,300 mg/kg |

LD50: The dose of a substance that is lethal to 50% of a population of test animals.

Mechanism of Action: A Multi-pronged Approach

Early research into the mechanism of action of this compound revealed a complex and multifaceted profile, targeting key cellular pathways involved in energy metabolism and cellular protection, particularly under ischemic conditions.

Core Mechanisms of Action

-

Enhancement of Energy Metabolism: this compound was found to improve cellular energy production by activating the malate-aspartate shuttle and normalizing the Krebs cycle .[1][12] This leads to an increase in ATP synthesis and a reduction in the accumulation of lactate, thereby mitigating the detrimental effects of anaerobic glycolysis during ischemia.[12]

-

Antioxidant and Anti-ischemic Effects: The compound exhibits potent antioxidant properties, acting as a scavenger of reactive oxygen species (ROS).[12] This is attributed to the reactivity of the sulfur atom in its molecule. By reducing oxidative stress, this compound protects cellular macromolecules from damage and preserves the integrity of cell membranes.[12]

-

Modulation of the Nitric Oxide (NO) System: this compound was shown to interact with the nitric oxide (NO) signaling pathway. It can act as a scavenger of cytotoxic forms of NO while increasing its bioavailability, which is crucial for maintaining endothelial function and vasodilation.[13]

Signaling Pathways and Experimental Workflows

The intricate interplay of these mechanisms is crucial to the overall therapeutic effect of this compound. The following diagrams, generated using the DOT language, visualize these key pathways and a typical experimental workflow for evaluating cardioprotective agents.

References

- 1. researchgate.net [researchgate.net]

- 2. RU2248353C2 - Method for preparing 3-methyl-1,2,4-triazolyl-5-thioacetate morpholinium - Google Patents [patents.google.com]

- 3. RU2144534C1 - Method of preparing morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate exhibiting hepato-protective, wound-healing, and antiviral activities - Google Patents [patents.google.com]

- 4. In vivo models of myocardial ischemia and reperfusion injury: application to drug discovery and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Myocardial infarction: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-oxidant enzyme activities and expression and oxidative damage in patients with non-immediate reactions to drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation, Characterization, and Antioxidant Activity of Peptides Derived from Bangia fuscopurpurea [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Cardioprotective Activity of Pharmacological Agents Affecting NO Production and Bioavailability in the Early Postnatal Period after Intrauterine Hypoxia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The chemical structure and properties of Thiotriazoline

An In-depth Technical Guide to the Chemical Structure and Properties of Thiotriazoline

Introduction

This compound, also known as Tiazotic acid morpholinium salt, is a pharmaceutical agent recognized for its significant cytoprotective and metabolitotropic properties.[1][2] It is utilized in clinical practice, particularly in Eastern European countries, for the management of conditions associated with oxidative stress, such as cardiovascular and neurological diseases.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is the morpholine salt of 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acetic acid (Tiazotic acid).[4][5] The molecule combines a 1,2,4-triazole heterocyclic core, a thioacetic acid side chain, and a morpholine counter-ion, which collectively contribute to its distinct chemical and biological characteristics.[6]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | Morpholine 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetate | [5][7][8][9] |

| CAS Number | 357172-63-5 | [3][5][6][10] |

| Molecular Formula | C₉H₁₆N₄O₃S (or C₅H₇N₃O₂S·C₄H₉NO) | [5][6][10][11][12][13] |

| Molecular Weight | 260.32 g/mol | [5][6][7][8][9] |

| Canonical SMILES | CC1=NC(=NN1)SCC(=O)O.C1COCCN1 | [8][9][11][12] |

| InChI Key | MSYQJZMDTZWNQZ-UHFFFAOYSA-N | [6][8][11][12] |

| Synonyms | Tiotriazolin, Morpholine [(5-methyl-1H-1,2,4-triazol-3-yl)thio]acetate, Tiazotic acid morpholinium salt, Thiotriazolinum | [3][5][11] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is not widely published. The available information is summarized below. Further characterization using standard analytical techniques is recommended for specific research applications.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Hydrogen Bond Donor Count | 3 | [11] |

| Hydrogen Bond Acceptor Count | 7 | [11] |

| Rotatable Bond Count | 3 | [11] |

| Complexity | 189 | [11] |

| Topological Polar Surface Area | 125 Ų | [9] |

| Melting Point | Not Available | [3] |

| Boiling Point | Not Available | [3] |

| Solubility | Not Available | [3] |

Pharmacological Properties and Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, primarily centered on its antioxidant, anti-ischemic, and cardioprotective effects.[2] Its therapeutic benefits stem from its ability to modulate cellular metabolism and protect against oxidative damage, particularly under ischemic conditions.[14][15]

Antioxidant and Cytoprotective Effects

The core of this compound's action lies in its potent antioxidant properties. The sulfur atom in the molecule acts as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as nitric oxide (NO).[14][16] By neutralizing these free radicals, this compound protects essential macromolecules like proteins, lipids, and nucleic acids from oxidative damage.[14] It also prevents the disruption of the thiol-disulfide balance, which is crucial for maintaining protein function and cellular signaling.[17]

Key antioxidant mechanisms include:

-

Direct ROS Scavenging: Neutralizes free radicals, reducing cellular oxidative stress.[14]

-

Inhibition of Lipid Peroxidation: Protects cell membranes from damage, thereby preserving their structural integrity and function.[14]

-

Enhancement of Endogenous Antioxidant Systems: Reactivates antioxidant enzymes like glutathione peroxidase and superoxide dismutase.[6]

Anti-ischemic and Metabolic Effects

Under conditions of ischemia and hypoxia, this compound demonstrates significant anti-ischemic activity by improving cellular energy metabolism.[14][15] It enhances ATP production by normalizing the Krebs cycle and activating the compensatory malate-aspartate shuttle, which is crucial for energy generation when the primary pathways are compromised.[14][15][16] This leads to preserved intracellular ATP levels and a reduction in lactic acidosis.[14]

Cardioprotective and Endothelioprotective Effects

This compound exerts protective effects on the cardiovascular system. It has been shown to reduce mortality and the area of necrosis in experimental models of myocardial infarction.[6] A key mechanism for this cardioprotection involves its interaction with the nitric oxide (NO) system.[1] this compound increases the bioavailability of NO, which is vital for vasodilation, and enhances the expression of endothelial nitric oxide synthase (eNOS).[6][16] It also modulates the expression of heat shock protein 70 (HSP70), a protein critical for cellular defense against stress.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cas 357172-63-5,Thiotriazolin | lookchem [lookchem.com]

- 4. Tiazotic acid - Wikipedia [en.wikipedia.org]

- 5. microsin.ro [microsin.ro]

- 6. This compound | 357172-63-5 | Benchchem [benchchem.com]

- 7. thiotriazolin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. morpholin-4-ium 2-(5-methyl-1H-1,2,4-triazol-3-ylsulfanyl)acetate | C9H16N4O3S | CID 15411619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAS No- 357172-63-5 | Simson Pharma Limited [simsonpharma.com]

- 11. Page loading... [guidechem.com]

- 12. GSRS [precision.fda.gov]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cardioprotective Activity of Pharmacological Agents Affecting NO Production and Bioavailability in the Early Postnatal Period after Intrauterine Hypoxia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Thiotriazoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental protocols for investigating the therapeutic potential of Thiotriazoline. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound in various disease models.

Introduction to this compound

This compound (morpholinium-3-methyl-1,2,4-triazolyl-5-thioacetate) is a molecule with a broad spectrum of pharmacological activities, primarily recognized for its antioxidant, anti-ischemic, cardioprotective, and hepatoprotective properties. Its mechanism of action is multifactorial, involving the scavenging of reactive oxygen species (ROS) and nitric oxide (NO), modulation of cellular energy metabolism, and regulation of key signaling pathways. In vivo studies are crucial to understanding its therapeutic effects in a complex biological system.

Quantitative Data Summary

The following tables summarize quantitative data gathered from various in vivo studies on this compound.

Table 1: In Vivo Dosage of this compound in Animal Models

| Animal Model | Species | Route of Administration | This compound Dosage | Reference / Notes |

| Cerebral Ischemia (MCAO) | Rat | Intraperitoneal (i.p.) | 200 mg/kg (as part of a combination drug) | While a specific standalone dosage for this compound in this model is not consistently reported, this provides a starting point. |

| Myocardial Infarction | Rat | Intraperitoneal (i.p.) | 200 mg/kg (as part of a combination drug "Argitryl") | Further dose-ranging studies for this compound alone are recommended. |

| Prenatal Hypoxia | Rat | Intraperitoneal (i.p.) | Dosage calculated experimentally (specifics not detailed in the source) | Highlights the need for dose optimization in specific models. |

| Hepatotoxicity (CCl4) | Rat | Intraperitoneal (i.p.) or Oral (p.o.) | 50-200 mg/kg | General range for hepatoprotective studies with similar compounds. Dose optimization is crucial. |

Table 2: Summary of In Vivo Efficacy of this compound

| Animal Model | Species | Key Findings | Quantitative Results |

| Cerebral Ischemia (MCAO) | Rat | Reduced infarct volume, improved neurological recovery. | Infarct volume reduction of 24.7% compared to controls. |

| Myocardial Infarction | Rat | Cardioprotective effect, reduction of ischemic damage. | More pronounced cardioprotective effect when combined with L-arginine compared to L-arginine alone. |

| Prenatal Hypoxia | Rat | Antioxidant effect, positive influence on eNOS expression. | Specific quantitative data on biomarker levels require further investigation. |

Experimental Protocols

Cerebral Ischemia Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of focal cerebral ischemia by occluding the middle cerebral artery to evaluate the neuroprotective effects of this compound.

Materials:

-

Male Wistar rats (250-300g)

-

This compound

-

Anesthetics (e.g., isoflurane)

-

4-0 nylon monofilament with a rounded tip

-

Surgical instruments

-

Heating pad

-

Rectal probe for temperature monitoring

-

2,3,5-triphenyltetrazolium chloride (TTC)

-

Formalin solution

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat with isoflurane (5% for induction, 2% for maintenance). Maintain the body temperature at 37°C using a heating pad and rectal probe.

-

Surgical Procedure:

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and the proximal end of the CCA.

-

Insert the 4-0 nylon monofilament through a small incision in the ECA stump and gently advance it into the ICA until a slight resistance is felt, indicating the occlusion of the MCA origin (approximately 18-20 mm from the carotid bifurcation).

-

-

Drug Administration: Administer this compound (e.g., intraperitoneally) at the desired dose and time point (e.g., 60 minutes before MCAO, or at the onset of reperfusion).

-

Occlusion and Reperfusion: Maintain the occlusion for a specific duration (e.g., 90 minutes). For reperfusion, carefully withdraw the filament.

-

Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (see Table 3).

-

Infarct Volume Assessment:

-

After neurological assessment, euthanize the rat and perfuse the brain with saline.

-

Remove the brain and slice it into 2 mm coronal sections.

-

Immerse the slices in a 2% TTC solution at 37°C for 30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.

-

Quantify the infarct volume using image analysis software.

-

Table 3: Modified Neurological Severity Score (mNSS) for Rats

| Test | Score | Description |

| Motor Tests | ||

| Raising rat by tail | 0-3 | 0: No flexion; 1: Flexion of forelimb; 2: Flexion of hindlimb; 3: Flexion of both forelimbs and hindlimbs |

| Walking on the floor | 0-3 | 0: Normal walk; 1: Inconsistent gait; 2: Circling; 3: Falls down |

| Sensory Tests | ||

| Placing test (visual and tactile) | 0-2 | 0: Places paw correctly; 1: Delayed or incomplete placing; 2: No placing |

| Beam Balance Test | ||

| Balancing on a narrow beam | 0-6 | 0: Balances with steady posture; 1-6: Graded inability to balance |

| Reflexes | ||

| Pinna reflex | 0-1 | 0: Present; 1: Absent |

| Corneal reflex | 0-1 | 0: Present; 1: Absent |

| Total Score | 0-18 | Higher score indicates more severe neurological deficit. |

Myocardial Infarction Model in Rats

This protocol details the induction of myocardial infarction by ligating the left anterior descending (LAD) coronary artery to assess the cardioprotective effects of this compound.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Anesthetics (e.g., ketamine/xylazine)

-

Ventilator

-

Surgical instruments

-

6-0 silk suture

-

Electrocardiogram (ECG) monitoring equipment

-

Evans blue dye

-

TTC solution

Procedure:

-

Anesthesia and Ventilation: Anesthetize the rat and intubate it for mechanical ventilation.

-

Surgical Procedure:

-

Perform a left thoracotomy to expose the heart.

-

Identify the LAD coronary artery and ligate it with a 6-0 silk suture. Successful ligation is confirmed by the appearance of a pale area in the myocardium and ECG changes (e.g., ST-segment elevation).

-

-

Drug Administration: Administer this compound (e.g., intraperitoneally) at the desired dose and time point (e.g., before ligation or at the onset of reperfusion).

-

Ischemia and Reperfusion: Maintain the ligation for a specific duration (e.g., 30 minutes) followed by reperfusion (releasing the ligature).

-

Infarct Size Measurement:

-

At the end of the reperfusion period (e.g., 2 hours), re-ligate the LAD and inject Evans blue dye intravenously to delineate the area at risk (AAR).

-

Euthanize the rat, excise the heart, and slice the ventricles.

-

Incubate the slices in TTC solution to differentiate the infarcted tissue (white) from the viable tissue within the AAR (red).

-

Calculate the infarct size as a percentage of the AAR.

-

Hepatotoxicity Model: Carbon Tetrachloride (CCl4)-Induced Liver Injury in Rats

This protocol describes the induction of acute liver injury using CCl4 to evaluate the hepatoprotective effects of this compound.

Materials:

-

Male Wistar rats (200-250g)

-

This compound

-

Carbon tetrachloride (CCl4)

-

Olive oil or corn oil

-

Blood collection tubes

-

Kits for measuring liver function enzymes (ALT, AST)

-

Materials for tissue homogenization and antioxidant enzyme assays (SOD, CAT)

-

Formalin solution for histology

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats for at least one week. Divide them into groups: control, CCl4-treated, this compound + CCl4, and this compound alone.

-

Drug Pre-treatment: Administer this compound (e.g., orally or intraperitoneally) for a specified period (e.g., 7 days) before CCl4 administration.

-

Induction of Hepatotoxicity: Administer a single dose of CCl4 (e.g., 1 mL/kg, i.p., diluted in olive oil) to the CCl4 and this compound + CCl4 groups.

-

Sample Collection: 24 hours after CCl4 administration, collect blood samples via cardiac puncture for serum separation. Euthanize the animals and collect liver tissue.

-

Biochemical Analysis:

-

Measure the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

-

Antioxidant Enzyme Assays:

-

Homogenize a portion of the liver tissue.

-

Measure the activity of superoxide dismutase (SOD) and catalase (CAT) in the liver homogenate using appropriate assay kits.

-

-

Histopathological Examination:

-

Fix a portion of the liver in 10% formalin, process for paraffin embedding, section, and stain with hematoxylin and eosin (H&E) to evaluate liver morphology and signs of injury (e.g., necrosis, inflammation).

-

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Protective Effects

Caption: Mechanism of this compound's cytoprotective effects.

Experimental Workflow for In Vivo MCAO Study

Caption: Workflow for MCAO in vivo study of this compound.

Logical Relationship of this compound's Therapeutic Applications

Caption: Therapeutic applications derived from this compound's mechanisms.

Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantification of Thiotriazoline in Pharmaceutical Formulations

Introduction

Thiotriazoline is a cardioprotective drug with antioxidant and anti-ischemic properties.[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical dosage forms to ensure quality control and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis due to its high specificity, sensitivity, and accuracy.[2] This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound in tablet formulations. The method is simple, rapid, and robust, making it suitable for routine quality control analysis.

Materials and Methods

Instrumentation and Reagents

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

-

Chromatographic Column: A Hypersil GOLD aQ C18 column (150 x 4.6 mm, 3 µm particle size) was used for separation.[3]

-

Mobile Phase: The mobile phase consists of a mixture of phosphate buffer (pH 3.3) and methanol (99:1, v/v).[3]

-

Reagents: Methanol (HPLC grade), potassium dihydrogen phosphate, and phosphoric acid for buffer preparation. This compound reference standard of pharmacopoeial purity.

Chromatographic Conditions

The optimal chromatographic conditions for the analysis of this compound are summarized in the table below.

| Parameter | Condition |

| Column | Hypersil GOLD aQ C18 (150 x 4.6 mm, 3 µm)[3] |

| Mobile Phase | Phosphate buffer (pH 3.3) : Methanol (99:1, v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 30°C[3] |

| Detection Wavelength | 220 nm[3] |

| Injection Volume | 20 µL |

Experimental Protocols

Preparation of Standard Solutions

-

Standard Stock Solution (0.2 mg/mL): Accurately weigh about 20 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 0.139 mg/mL to 0.238 mg/mL.[3]

Preparation of Sample Solutions (from Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powdered tablets equivalent to 20 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

-

The filtered solution is now ready for injection into the HPLC system.

Caption: Experimental workflow for the preparation and analysis of this compound tablets.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity Range | 0.139 - 0.238 mg/mL[3] |

| Correlation Coefficient (r) | 0.9992[3] |

| Precision (RSD%) | |

| - Intra-assay | 0.89%[3] |

| - Intermediate | 1.14%[3] |

| Accuracy (Recovery %) | 100.03 - 101.50%[3] |

| Limit of Quantitation (LOQ) | 0.091 µg/mL (for impurity)[3] |

Linearity: The method demonstrated good linearity over the specified concentration range with a correlation coefficient of 0.9992.[3]

Precision: The precision of the method was evaluated by performing intra-assay and intermediate precision studies. The low relative standard deviation (RSD) values indicate good precision.[3]

Accuracy: The accuracy of the method was determined by recovery studies at three different concentration levels (80%, 100%, and 120%). The recovery values were within the acceptable range of 100.03% to 101.50%, indicating the accuracy of the method.[3]

Robustness: The robustness of the method was confirmed by introducing small, deliberate variations in the mobile phase composition, which did not significantly affect the qualitative and quantitative responses.[3]

Results and Discussion

The developed RP-HPLC method provides a simple and efficient means for the quantification of this compound in pharmaceutical tablets. The chromatographic conditions were optimized to achieve a good separation of this compound from its potential impurities and excipients. A typical chromatogram shows a well-defined, sharp peak for this compound at a retention time of approximately 4.5 minutes. The method validation results demonstrate that the method is linear, precise, accurate, and robust, making it suitable for its intended purpose.

Caption: Logical relationship between method development, validation, and application.

Conclusion

The described RP-HPLC method is a validated, reliable, and efficient analytical procedure for the quantitative determination of this compound in pharmaceutical tablet formulations. The method's simplicity and robustness make it highly suitable for routine quality control testing in the pharmaceutical industry. The validation data confirms that the method meets the requirements of international guidelines for analytical method validation.

References

Application Notes and Protocols: Thiotriazoline for Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiotriazoline is a molecule with significant cytoprotective properties, primarily attributed to its antioxidant and anti-ischemic effects. Its mechanism involves scavenging reactive oxygen species (ROS), modulating mitochondrial function, and influencing key cellular signaling pathways to protect cells from oxidative stress.[1][2] Proper preparation of this compound for in vitro studies is critical to ensure its solubility, stability, and bioavailability in cell culture systems, thereby yielding accurate and reproducible experimental results.

These application notes provide a detailed protocol for the dissolution and use of this compound in cell culture experiments, guidance on preparing stock and working solutions, and an overview of its known signaling pathways.

Data Presentation: Solubility of this compound

| Solvent | Estimated Solubility | Recommended Use | Key Considerations |

| DMSO | >10 mg/mL | Primary solvent for stock solutions | Use anhydrous, cell-culture grade. Final concentration in media should be kept low (typically ≤0.5%) to avoid cytotoxicity.[3] |

| Ethanol | 1 - 10 mg/mL | Alternative for stock solutions | May be more volatile and potentially more toxic to some cell lines than DMSO. |

| Water / PBS | < 0.1 mg/mL | Not recommended for initial dissolution | This compound is considered practically insoluble in aqueous buffers. Direct dissolution is not feasible. |

| Cell Culture Media | < 0.1 mg/mL | Final vehicle for cell treatment | Insoluble without a carrier solvent like DMSO. The final concentration is limited by its tendency to precipitate. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution in DMSO, which can be stored for long-term use.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

(Optional) Sonicator or 37°C water bath

-

(Optional) 0.22 µm DMSO-compatible syringe filter

Methodology:

-

Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of sterile DMSO to the tube to achieve a 10 mM concentration.

-

Mixing: Vortex the solution vigorously for 2-3 minutes until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

-

Aiding Dissolution (Optional): If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed to facilitate dissolution.[4]

-

Sterilization (Optional): For applications requiring absolute sterility, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to prevent repeated freeze-thaw cycles.[4] Store the aliquots protected from light at -20°C or -80°C. Properly stored, the DMSO stock solution should remain stable for several months.

Protocol 2: Preparation of this compound Working Solution and Cell Treatment

This protocol details the dilution of the DMSO stock solution into the final cell culture medium for treating cells. The key challenge is to avoid precipitation of the hydrophobic compound.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, complete cell culture medium appropriate for the cell line

-

Cultured cells ready for treatment

-

Sterile pipette tubes and tips

Methodology:

-

Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

-

Calculate Dilution: Determine the final concentration of this compound required for the experiment and calculate the necessary volume of the stock solution.

-

Example: To prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of complete cell culture medium (a 1:1000 dilution).

-

-

Prepare Working Solution:

-

Dispense the required volume of pre-warmed cell culture medium into a sterile tube.

-

While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop.[5] This rapid mixing is crucial to prevent localized high concentrations that lead to precipitation.

-

Crucial Note: Always add the DMSO stock to the aqueous medium, not the other way around.[6]

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium. This ensures that any observed cellular effects are due to this compound and not the solvent.[4]

-

Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared this compound working solution or the vehicle control medium. Use the working solution immediately after preparation for best results.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway Diagram

Caption: this compound's mechanism of action and affected signaling pathways.

References

Application Notes and Protocols for Thiotriazoline in a Rat Model of Cerebral Ischemia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Thiotriazoline in a rat model of cerebral ischemia. The protocols detailed below are based on established methodologies and aim to facilitate the investigation of this compound's neuroprotective effects.

Introduction

This compound is a compound with demonstrated antioxidant and anti-ischemic properties. In preclinical studies, it has shown significant potential in reducing the deleterious effects of cerebral ischemia-reperfusion injury. Its mechanism of action is multifaceted, primarily involving the preservation of mitochondrial function and the mitigation of oxidative stress, which are key pathological events in the ischemic cascade. These notes offer detailed protocols for the in-vivo application of this compound in a rat model of middle cerebral artery occlusion (MCAO), a widely used model to simulate ischemic stroke.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in a rat model of transient focal cerebral ischemia.

Table 1: Effect of this compound on Infarct Volume and Neurological Deficit

| Treatment Group | Administration Route & Dosage | Timing of Administration | Infarct Volume (mm³) | Neurological Deficit Score (5-point scale) | Reference |

| Vehicle Control | Enteral | 60 min after MCAO | 33.7 ± 5.3 | Consistently high deficits (days 1-7) | [1] |

| This compound | Enteral, 100 mg/kg | 60 min after MCAO | 18.2 ± 4.8 | Significantly lower deficits (P<0.05, days 1-7) | [1] |

Table 2: Effect of this compound on Biochemical Markers of Oxidative Stress

| Treatment Group | Parameter | Brain Tissue Levels | Reference |

| Ischemia/Reperfusion | Malondialdehyde (MDA) | Significantly increased | [2][3] |

| Superoxide Dismutase (SOD) | Significantly decreased | [2][3] | |

| Catalase | Significantly decreased | [3] | |

| This compound Treatment | MDA | Significantly decreased | [2] |

| SOD | Significantly increased | [2] | |

| Catalase | Significantly increased | [3] |

Experimental Protocols

Animal Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a standard and widely accepted method for inducing focal cerebral ischemia in rats, mimicking human ischemic stroke.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., isoflurane, chloral hydrate)

-

Heating pad to maintain body temperature at 37°C

-

Surgical microscope or loupes

-

Micro-surgical instruments

-

4-0 nylon monofilament suture with a silicone-coated tip

-

Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Protocol:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Place the rat in a supine position on a heating pad to maintain normothermia.

-

Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and the proximal end of the CCA.

-

Make a small incision in the ECA.

-

Introduce the silicone-coated 4-0 nylon monofilament suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt. Occlusion can be confirmed by a significant drop in cerebral blood flow if a laser Doppler flowmeter is used.

-

The duration of occlusion is typically 60-120 minutes for transient ischemia models.

-

For reperfusion, gently withdraw the monofilament suture.

-

Close the incision and allow the animal to recover in a warm, clean cage.

-

Provide post-operative care, including analgesics and hydration, as per institutional guidelines.

This compound Administration

Preparation of this compound Solution:

-

For enteral administration (oral gavage), dissolve this compound powder in sterile water or saline to the desired concentration (e.g., 100 mg/kg body weight). Ensure the solution is homogenous before administration.

Administration Protocol:

-

Dosage: A commonly used effective dose is 100 mg/kg body weight.[1]

-

Route of Administration: Enteral administration via oral gavage is a practical and effective method. Intraperitoneal (IP) injection is another viable option, though specific studies detailing this route for this compound in cerebral ischemia are less common.

-

Timing of Administration: Administer the this compound solution 60 minutes after the onset of MCAO.[1] This timing is critical for evaluating the therapeutic potential of the compound in a clinically relevant window.

Assessment of Neuroprotective Effects

Materials:

-

2,3,5-triphenyltetrazolium chloride (TTC)

-

Phosphate-buffered saline (PBS)

-

Brain matrix slicer

-

Formalin solution (10%)

Protocol:

-

At a predetermined time point after reperfusion (e.g., 24 hours or 7 days), euthanize the rat.

-

Carefully remove the brain and chill it at -20°C for 20-30 minutes to facilitate slicing.

-

Using a brain matrix slicer, cut the brain into 2 mm coronal sections.

-

Immerse the brain slices in a 2% TTC solution in PBS at 37°C for 15-30 minutes.

-

Viable tissue will stain red, while the infarcted tissue will remain white.

-

Capture high-resolution images of the stained sections.

-

Quantify the infarct volume using image analysis software. The infarct volume is often expressed as a percentage of the total brain volume or the volume of the contralateral hemisphere to correct for edema.

A neurological deficit scoring system is used to assess the functional outcome after cerebral ischemia. A common 5-point scale is described below:

-

0: No observable neurological deficit.

-

1: Failure to extend the contralateral forepaw fully.